molecular formula C23H38N7NaO17P3S B1284313 Coenzyme A, S-acetate, trisodium salt (9CI) CAS No. 102029-73-2

Coenzyme A, S-acetate, trisodium salt (9CI)

Cat. No. B1284313
M. Wt: 832.6 g/mol
InChI Key: XGCDESRMLMCTPI-UHFFFAOYSA-N
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Description

Coenzyme A derivatives play a crucial role in various biochemical processes. The studies provided offer insights into the synthesis and behavior of modified coenzyme A molecules. In the first study, S-trifluoroacetonyl-coenzyme A, a fluorinated analogue of acetyl-coenzyme A, was synthesized with high yield and characterized using spectroscopic methods. This compound demonstrated competitive inhibition of citrate synthetase, an enzyme pivotal in the citric acid cycle, and showed interesting interactions with other molecules, such as alpha-cyclodextrin . The second study focused on 3-hydroxy-3-methylglutaryl coenzyme A synthase, an enzyme that catalyzes the formation of 3-hydroxy-3-methylglutaryl-CoA from acetyl-CoA and acetoacetyl-CoA. The research provided evidence for an acetyl-enzyme intermediate and identified a cysteinyl sulfhydryl group as the acetylation site .

Synthesis Analysis

The synthesis of S-trifluoroacetonyl-coenzyme A was achieved by reacting 1,1,1-trifluoro-3-bromopropanone with trilithium coenzyme A in the presence of pyridine, yielding an 87% success rate. This process highlights the ability to modify coenzyme A to create analogues that can be used to study enzyme mechanisms and interactions .

Molecular Structure Analysis

Characterization of the synthesized S-trifluoroacetonyl-coenzyme A was performed using ultraviolet absorption spectrum and both 1H and 19F nuclear magnetic resonance spectra. The molecular structure was further elucidated by observing the exchange of alpha-methylene protons with D2O, which revealed a pKa of 9.85 for the S-trifluoroacetonylmercaptoethanol .

Chemical Reactions Analysis

S-trifluoroacetonyl-coenzyme A acts as a competitive inhibitor for citrate synthetase, with a Ki of 0.16 mM. It is capable of forming binary and ternary complexes with the enzyme, which can be detected by shifts in the 19F NMR spectrum. This suggests that the modified coenzyme A can mimic the natural substrate to some extent, providing valuable information about enzyme-substrate interactions . The study on 3-hydroxy-3-methylglutaryl coenzyme A synthase demonstrated that the enzyme undergoes acetylation at a cysteinyl sulfhydryl group, forming an acetyl-enzyme intermediate that is essential for its catalytic activity .

Physical and Chemical Properties Analysis

The interaction of S-trifluoroacetonyl-coenzyme A with alpha-cyclodextrin indicates the formation of inclusion complexes, while showing minimal interaction with other polysaccharides and lipopolysaccharides. This property could be exploited in understanding the molecular recognition processes and the design of enzyme inhibitors . The identification of the acetylation site on 3-hydroxy-3-methylglutaryl coenzyme A synthase as a cysteinyl sulfhydryl group provides insight into the enzyme's mechanism and its physical and chemical properties, which are crucial for its function in metabolic pathways .

Scientific Research Applications

Metabolic Engineering for Compound Production

Coenzyme A (CoA) and its derivatives like acetyl-CoA play pivotal roles as precursors in the synthesis of industrially significant compounds such as esters, polyhydroxybutyrates (PHBs), and lycopene. A notable application is seen in the production of isoamyl acetate, a key flavor component in beverages like sake, where manipulation of CoA/acetyl-CoA levels in Escherichia coli enhances the yield. Overexpression of pantothenate kinase, an upstream enzyme, along with precursor supplementation, was found to elevate intracellular CoA/acetyl-CoA levels significantly. This biochemical strategy, combined with targeted pathway deletions, maximizes the production of the desired compounds, demonstrating CoA's critical role in biotechnological applications (Vadali, Bennett, & San, 2004).

Photoregeneration of Coenzymes

Coenzymes like NADH, vital for redox reactions, are subject to stoichiometric consumption, leading to high operational costs in biotechnological processes. An innovative approach involves the photoregeneration of NADH using pristine TiO2 nanoparticles as a catalyst. This method, with disodium salt of ethylenediamine tetraacetic acid (EDTA) as the electron donor and a specific mediator, offers a high-efficiency alternative to traditional coenzyme regeneration strategies. This technique opens new avenues for sustainable and cost-effective biochemical process development, underscoring the potential of CoA and its derivatives in enhancing enzymatic reaction efficiencies (Wang, Zhao, Zhou, & Liu, 2016).

Safety And Hazards

Acyl CoA accumulation is implicated in metabolic disorders and may indirectly lead to the pathogenesis associated with carbon-induced mitochondrial stress heart failure, diabetes, and obesity .

Future Directions

Perturbations of the biosynthesis and homeostasis of CoA and/or acyl-CoA are connected with several pathological conditions, including cancer, myopathies, and cardiomyopathies . In recent years, defects in genes involved in CoA production and distribution have been found in patients affected by rare forms of neurodegenerative and neurodevelopmental disorders . This opens up new avenues for therapeutic approaches for such diseases .

properties

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCDESRMLMCTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N7NaO17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl coenzyme A sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Coenzyme A, S-acetate, trisodium salt (9CI)
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